2-Chlorophenylacetate
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Overview
Description
2-Chlorophenylacetate is an organic compound with the molecular formula C8H7ClO2. It is a derivative of phenylacetic acid, where a chlorine atom is substituted at the ortho position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorophenylacetate can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzyl chloride with sodium acetate in the presence of a solvent like acetic acid. The reaction typically occurs under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the esterification of 2-chlorophenylacetic acid with methanol or ethanol. This process involves the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chlorobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2-chlorophenylethanol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for hydrolysis reactions.
Major Products Formed
Oxidation: 2-Chlorobenzoic acid.
Reduction: 2-Chlorophenylethanol.
Substitution: 2-Hydroxyphenylacetate or 2-Aminophenylacetate.
Scientific Research Applications
2-Chlorophenylacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chlorophenylacetate largely depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, its derivatives can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
2-Chlorophenylacetate can be compared with other similar compounds, such as:
2-Bromophenylacetate: Similar in structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity.
2-Fluorophenylacetate: Contains a fluorine atom, which can significantly alter its chemical properties and biological interactions.
2-Iodophenylacetate:
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique chemical properties and reactivity make it valuable in organic synthesis, pharmaceuticals, and industrial processes
Properties
Molecular Formula |
C10H13ClO2 |
---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
(2-chlorophenyl) acetate;ethane |
InChI |
InChI=1S/C8H7ClO2.C2H6/c1-6(10)11-8-5-3-2-4-7(8)9;1-2/h2-5H,1H3;1-2H3 |
InChI Key |
BISUMUUSSVSALA-UHFFFAOYSA-N |
Canonical SMILES |
CC.CC(=O)OC1=CC=CC=C1Cl |
Origin of Product |
United States |
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